Memotine hydrochloride
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Overview
Description
Memantine hydrochloride is a medication primarily used to treat moderate to severe Alzheimer’s disease. It functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to slow the progression of symptoms associated with Alzheimer’s disease by regulating the activity of glutamate, a neurotransmitter in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Memantine hydrochloride can be synthesized through various methods. One common approach involves the use of 1-bromo-3,5-dimethyladamantane as a starting material. This compound undergoes direct amination with ammonium acetate to produce memantine hydrochloride. The reaction is typically carried out under mild conditions, resulting in high purity and yield .
Another method involves a two-step synthesis starting from 1,3-dimethyladamantane. The first step involves the formation of 1-acetamido-3,5-dimethyladamantane, followed by hydrolysis to yield memantine hydrochloride. This method is optimized to reduce the use of toxic solvents and reagents, making it more environmentally friendly .
Industrial Production Methods: Industrial production of memantine hydrochloride often employs the one-step synthesis method due to its simplicity and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Memantine hydrochloride primarily undergoes substitution reactions. The key reaction involves the substitution of a bromine atom in 1-bromo-3,5-dimethyladamantane with an amino group to form memantine hydrochloride .
Common Reagents and Conditions:
Reagents: 1-bromo-3,5-dimethyladamantane, ammonium acetate
Conditions: Mild temperatures, typically around 70°C for the initial amination step and 130°C for the hydrolysis step.
Major Products: The primary product of these reactions is memantine hydrochloride, with high purity and minimal impurities .
Scientific Research Applications
Memantine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Memantine hydrochloride works by blocking NMDA receptor-operated cation channels, which are involved in the transmission of excitatory signals in the brain. By inhibiting the prolonged influx of calcium ions through these channels, memantine hydrochloride helps to prevent neuronal excitotoxicity, a condition that contributes to the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: An antiviral agent similar in structure to amantadine.
Tromantadine: Used for the treatment of herpes simplex virus infections.
Uniqueness of Memantine Hydrochloride: Memantine hydrochloride is unique in its selective action on NMDA receptors, allowing it to block pathological overactivation without affecting normal synaptic transmission. This selective inhibition makes it particularly effective in treating neurodegenerative diseases like Alzheimer’s disease .
Biological Activity
Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily utilized in the treatment of moderate to severe Alzheimer's disease. Its biological activity is characterized by several mechanisms that contribute to its neuroprotective effects and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of memantine hydrochloride, supported by data tables, case studies, and detailed research findings.
Memantine acts by blocking NMDA receptors, which are involved in synaptic plasticity and memory function. The blockade is voltage-dependent, allowing memantine to preferentially inhibit excessive NMDA receptor activation during pathological conditions while preserving normal physiological signaling at lower levels of glutamate. This selectivity helps prevent excitotoxicity, which can lead to neuronal death.
- IC50 Values : Memantine exhibits an IC50 value of approximately 0.5 - 1.5 μM in vitro for NMDA receptors, indicating its effective antagonistic action at clinically relevant concentrations .
Pharmacokinetics
Memantine demonstrates favorable pharmacokinetic properties:
- Absorption : It has an absolute bioavailability of approximately 100%, with peak plasma concentrations achieved within 3 to 8 hours post-administration.
- Volume of Distribution : The mean volume of distribution is about 9-11 L/kg .
- Half-Life : The terminal elimination half-life ranges from 60 to 80 hours, allowing for once-daily dosing .
Neuroprotective Properties
Memantine has been shown to:
- Increase brain-derived neurotrophic factor (BDNF) levels, promoting neuronal survival and growth .
- Reduce inflammation in dopaminergic neurons by modulating microglial activity .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of memantine in Alzheimer's disease:
Case Studies
-
Efficacy in Alzheimer's Disease :
A pivotal study involving 403 patients with mild to moderate Alzheimer's demonstrated that memantine significantly reduced cognitive decline compared to placebo, with only 11% of memantine-treated patients worsening in cognitive function versus 21% in the placebo group (p<0.0001) . -
Neuroprotective Effects :
In animal models, memantine has been shown to improve spatial learning and reduce amyloid-beta plaque deposition, which is crucial for understanding its potential role in slowing Alzheimer's progression .
Side Effects and Safety Profile
While generally well-tolerated, memantine can cause side effects such as dizziness (6.3% incidence), headache, and confusion. The safety profile has been validated through multiple studies showing minimal serious adverse events when used as directed .
Properties
CAS No. |
10540-97-3 |
---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17;/h2-9H,10-12H2,1H3;1H |
InChI Key |
LFFGEYHTAJZONR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
10540-97-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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